molecular formula C10H16Cl2N2O2 B13511968 Methyl 2-amino-3-(6-methylpyridin-2-yl)propanoate dihydrochloride

Methyl 2-amino-3-(6-methylpyridin-2-yl)propanoate dihydrochloride

Cat. No.: B13511968
M. Wt: 267.15 g/mol
InChI Key: HMLLNZWPOWXYKE-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(6-methylpyridin-2-yl)propanoate dihydrochloride: is a chemical compound with the molecular formula C10H14N2O2.2ClH. It is a derivative of pyridine and is often used in various chemical and pharmaceutical research applications. This compound is known for its unique structure, which includes a pyridine ring substituted with a methyl group and an amino acid ester.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-3-(6-methylpyridin-2-yl)propanoate dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-methylpyridine and methyl acrylate.

    Reaction Steps:

    Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as crystallization and chromatography ensures the compound’s high purity and quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.

Biology:

    Biochemical Studies: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Drug Development: It is a key intermediate in the development of new drugs, particularly those targeting neurological and inflammatory diseases.

Medicine:

    Pharmaceutical Research: The compound is used in the synthesis of active pharmaceutical ingredients (APIs) and as a reference standard in analytical studies.

    Therapeutic Applications: It has potential therapeutic applications in treating various medical conditions, including cancer and infectious diseases.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

    Agriculture: It is used in the synthesis of agrochemicals, including pesticides and herbicides.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(6-methylpyridin-2-yl)propanoate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions.

Comparison with Similar Compounds

  • Methyl 2-amino-2-methyl-3-(pyridin-2-yl)propanoate dihydrochloride
  • Methyl 3-amino-3-(pyridin-2-yl)propanoate dihydrochloride

Comparison:

  • Structural Differences: While similar in structure, these compounds differ in the position and nature of substituents on the pyridine ring.
  • Chemical Properties: The differences in structure lead to variations in chemical properties, such as solubility, reactivity, and stability.
  • Biological Activity: The unique structure of Methyl 2-amino-3-(6-methylpyridin-2-yl)propanoate dihydrochloride imparts distinct biological activities, making it suitable for specific applications in research and industry.

Properties

Molecular Formula

C10H16Cl2N2O2

Molecular Weight

267.15 g/mol

IUPAC Name

methyl 2-amino-3-(6-methylpyridin-2-yl)propanoate;dihydrochloride

InChI

InChI=1S/C10H14N2O2.2ClH/c1-7-4-3-5-8(12-7)6-9(11)10(13)14-2;;/h3-5,9H,6,11H2,1-2H3;2*1H

InChI Key

HMLLNZWPOWXYKE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)CC(C(=O)OC)N.Cl.Cl

Origin of Product

United States

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